(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Overview
Description
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate, commonly known as (R)-Methylbenzyloxycarbonylaminopropanoate, is a synthetic compound with a wide range of applications in both scientific research and lab experiments. It is a chiral organic compound with a unique molecular structure that allows it to be used in a variety of ways. Its synthesis method is simple and straightforward, and its mechanism of action has been studied extensively. In addition, its biochemical and physiological effects have been explored in depth, providing researchers with valuable insight into its potential uses. In
Scientific Research Applications
Asymmetric Synthesis
The asymmetric synthesis of unsaturated β-amino acid derivatives, such as (3R)-(E)-3-(N-tert-butoxy-carbonyl)aminohex-4-enoate and methyl (2S,3S)-3-(N-tert-butoxycarbonyl)-amino-2-hydroxyhex-4-enoate, demonstrates the utility of certain key intermediates in constructing compounds with specific stereochemistry. These processes involve highly stereoselective conjugate additions and highlight the importance of protective group strategies in synthetic chemistry (Davies, Fenwick, & Ichihara, 1997).
Enzymatic Resolution
The enzymatic resolution of methyl (±)-3-hydroxypentanoate by Candida antarctica lipase B, using ammonia and benzyl amine as nucleophiles, showcases the enzyme's selectivity towards the R enantiomer of the ester. This specificity is crucial for producing enantiomerically pure compounds, a common goal in pharmaceutical synthesis (García-Urdiales et al., 2009).
Chemoenzymatic Approaches
Chemoenzymatic strategies for synthesizing enantiomerically pure compounds, such as (R)-3-Hydroxy-3-methyl-5-hexanoic acid p-methoxybenzyl ester, involve multiple steps including epoxide hydrolase-catalyzed hydrolysis and microbial-mediated transformations. These methods emphasize the integration of chemical and biological catalysts to achieve complex synthetic goals (Fujino & Sugai, 2008).
Advanced Synthesis
Advanced synthetic techniques, such as the preparation of protected dipeptides and amino acid derivatives using new reagents like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), illustrate the ongoing development of more efficient and selective methods for constructing complex molecules, including those with specific stereochemical configurations (Casimir, Guichard, & Briand, 2002).
properties
IUPAC Name |
methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINAUOAOVQPWIB-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473793 | |
Record name | N-Z-D-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate | |
CAS RN |
93204-36-5 | |
Record name | N-Z-D-serine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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